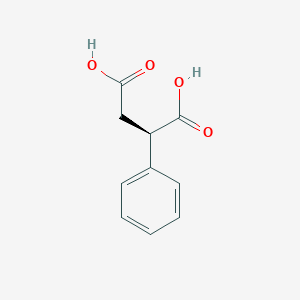

(R)-(-)-Phenylsuccinic acid

Overview

Description

2-Phenylsuccinic acid is a member of benzenes and a monocarboxylic acid.

Scientific Research Applications

Organometallic Chemistry

(R)-(-)-Phenylsuccinic acid is used in the preparation of organometallic compounds. Samuel-Lewis et al. (1992) synthesized bis(triorganostannyl) esters of phenylsuccinic acid and other dicarboxylic acids, studying their structures using spectroscopic methods and single crystal X-ray diffraction (Samuel-Lewis et al., 1992).

Biodegradation Studies

Phenylsuccinic acid is subject to stereospecific degradation by actinomycetes, as found by Matsui et al. (2009). They observed that certain strains of actinomycetes isolated from soil selectively degraded the R-form of phenylsuccinic acid (Matsui et al., 2009).

Chiral Resolution in Education

Cesare and Stephani (1997) highlighted the application of this compound in educational settings. They demonstrated its resolution using (-)-proline, an experiment suitable for undergraduate organic chemistry laboratories (Cesare & Stephani, 1997).

Biphasic Recognition Chiral Extraction

Tang et al. (2009) developed a process for separating phenylsuccinic acid enantiomers using a biphasic recognition chiral extraction system. This technique demonstrated high efficiency and enantioselectivity in the separation of R- and S-forms of phenylsuccinic acid (Tang et al., 2009).

High-Performance Liquid Chromatography

Man et al. (2009) explored the enantiomeric separation of phenylsuccinic acid using cyclodextrin-modified reversed-phase high-performance liquid chromatography (RP-HPLC). Their study provided insights into the quantification and mechanism of chiral recognition in this context (Man et al., 2009).

Vibrational Spectroscopy Studies

Sajan et al. (2006) investigated the vibrational spectroscopic properties of (RS)-phenylsuccinic acid. Their study using Fourier transform Raman and IR spectroscopy offered a detailed understanding of the molecular structure and bonding characteristics (Sajan et al., 2006).

Surface-Enhanced Raman Scattering

Another study by Sajan et al. (2006) focused on the adsorption behavior of (RS)-phenylsuccinic acid, utilizing surface-enhanced Raman scattering (SERS) and theoretical calculations. This work contributed to understanding the molecule's surface geometry and interaction with metal surfaces (Sajan et al., 2006).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

(2R)-2-phenylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFFZQQWIZURIO-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352942 | |

| Record name | (R)-(-)-Phenylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46292-93-7 | |

| Record name | (R)-(-)-Phenylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

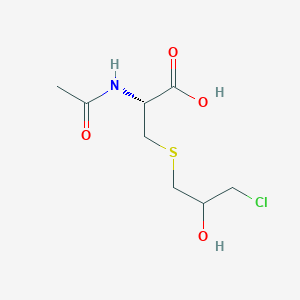

![(2s,5r,6r)-6-{[(2r)-2-{[(2,5-Dichloro-3,4-dihydroxybenzoyl)(3-hydroxypropyl)carbamoyl]amino}-2-phenylacetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1220629.png)